3-[(4-Nitrophenyl)amino]propan-1-ol
CAS No.: 86651-99-2
Cat. No.: VC4885946
Molecular Formula: C9H12N2O3
Molecular Weight: 196.206
* For research use only. Not for human or veterinary use.
![3-[(4-Nitrophenyl)amino]propan-1-ol - 86651-99-2](/images/structure/VC4885946.png)
Specification
CAS No. | 86651-99-2 |
---|---|
Molecular Formula | C9H12N2O3 |
Molecular Weight | 196.206 |
IUPAC Name | 3-(4-nitroanilino)propan-1-ol |
Standard InChI | InChI=1S/C9H12N2O3/c12-7-1-6-10-8-2-4-9(5-3-8)11(13)14/h2-5,10,12H,1,6-7H2 |
Standard InChI Key | WVKYZNIVNCTAQE-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1NCCCO)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
3-[(4-Nitrophenyl)amino]propan-1-ol (IUPAC name: 3-(4-nitroanilino)propan-1-ol) belongs to the class of aromatic amino alcohols. Its structure consists of a three-carbon propanol chain linked to a 4-nitrophenyl group via an amino bridge. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂N₂O₃ | |
Molecular Weight | 196.2 g/mol | |
CAS Number | 522860 (PubChem CID) | |
SMILES | OCCCNc1ccc(cc1)N+[O-] | |
InChI Key | WVKYZNIVNCTAQE-UHFFFAOYSA-N |
The nitro group at the para position of the phenyl ring contributes to the compound’s electron-deficient aromatic system, making it reactive toward reduction and nucleophilic substitution.
Synthesis and Manufacturing Processes
Stepwise Synthesis Methodology
The compound is synthesized via a two-step protocol starting from 4-(4-nitrophenyl)butyric acid :
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Reduction of Carboxylic Acid to Alcohol
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Catalytic Hydrogenation of Nitro Group
Physical and Chemical Properties
Property | Value (Analog: 3-(4-nitrophenyl)propan-1-ol) | Source |
---|---|---|
Density | 1.2 ± 0.1 g/cm³ | |
Boiling Point | 343.4 ± 17.0 °C | |
LogP (Partition Coeff.) | 1.61 |
The nitro group’s strong electron-withdrawing effect increases the compound’s polarity, rendering it soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and methanol.
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